molecular formula C16H10ClN3O4S B3681737 N-[(2-chloro-5-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B3681737
M. Wt: 375.8 g/mol
InChI Key: SQZHXFSZBRYROM-UHFFFAOYSA-N
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Description

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzofuran ring, a nitrophenyl group, and a carbamothioyl linkage, making it a unique molecule with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl aldehydes and phenylacetic acids under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the benzofuran ring using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Carbamothioyl Linkage: The final step involves the reaction of the nitrophenyl-substituted benzofuran with thiourea under basic conditions to form the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
  • **N-[(2-chloro-5-nitrophenyl)carbamothioyl]acetamide

Uniqueness

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the benzofuran ring can enhance the compound’s stability, reactivity, and potential biological activity.

Properties

IUPAC Name

N-[(2-chloro-5-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4S/c17-11-6-5-10(20(22)23)8-12(11)18-16(25)19-15(21)14-7-9-3-1-2-4-13(9)24-14/h1-8H,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZHXFSZBRYROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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